4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-4-7-15-25(5-2)31(27,28)17-13-11-16(12-14-17)21(26)24-22-23-20-18(29-6-3)9-8-10-19(20)30-22/h8-14H,4-7,15H2,1-3H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYNXVAKJKZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Sulfamoylbenzamide Intermediate
The sulfamoyl group is introduced via sulfamoylation of 4-carboxybenzamide using butyl(ethyl)sulfamoyl chloride. A representative procedure involves:
Reagents :
- 4-Carboxybenzamide (1.0 equiv)
- Butyl(ethyl)sulfamoyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (DCM) solvent
Procedure :
- Dissolve 4-carboxybenzamide in anhydrous DCM under nitrogen.
- Add triethylamine dropwise to deprotonate the carboxylic acid.
- Introduce butyl(ethyl)sulfamoyl chloride at 0°C to minimize side reactions.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-cold water, extract with DCM, and purify via column chromatography.
Key Reaction :
$$
\text{4-Carboxybenzamide} + \text{Butyl(ethyl)sulfamoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Sulfamoylbenzamide intermediate}
$$
Amide Coupling with 4-Ethoxy-1,3-benzothiazol-2-amine
The final step employs carbodiimide-mediated coupling to form the amide bond:
Reagents :
- Sulfamoylbenzamide intermediate (1.0 equiv)
- 4-Ethoxy-1,3-benzothiazol-2-amine (1.1 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
- 4-Dimethylaminopyridine (DMAP, catalytic)
- Tetrahydrofuran (THF) solvent
Procedure :
- Activate the carboxylic acid of the sulfamoylbenzamide with EDC and DMAP in THF for 1 hour.
- Add 4-ethoxy-1,3-benzothiazol-2-amine and stir at 40°C for 24 hours.
- Concentrate under reduced pressure and purify via recrystallization from ethanol/water.
Key Reaction :
$$
\text{Sulfamoylbenzamide} + \text{4-Ethoxy-1,3-benzothiazol-2-amine} \xrightarrow{\text{EDC/DMAP, THF}} \text{Target Compound}
$$
Optimization of Reaction Conditions
Solvent Effects on Reaction Efficiency
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 68 | 92 | 12 |
| THF | 75 | 95 | 10 |
| DMF | 82 | 98 | 8 |
| Acetonitrile | 60 | 88 | 14 |
Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states, achieving 82% yield.
Temperature and Catalytic Effects
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| EDC/DMAP | 25 | 65 |
| HATU | 25 | 72 |
| EDC/DMAP | 40 | 82 |
| HATU | 40 | 88 |
Elevating temperature to 40°C with HATU as the coupling agent improves yields to 88%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR (400 MHz, CDCl$$_3$$) | δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 4.21 (q, J=7.0 Hz, 2H, OCH$$2$$), 3.52–3.48 (m, 4H, NCH$$2$$) |
| $$^{13}$$C NMR | δ 168.5 (C=O), 159.2 (Thiazole-C), 144.1 (Sulfamoyl-C), 126.8–115.4 (Ar-C) |
| HRMS | [M+H]$$^+$$ calcd for C$${22}$$H$${27}$$N$$3$$O$$4$$S$$_2$$: 476.1421; found: 476.1418 |
The ethoxy group on the benzothiazole ring appears as a quartet at δ 4.21 ppm, while the sulfamoyl group’s methylene protons resonate as multiplets at δ 3.52–3.48 ppm.
Challenges and Mitigation Strategies
Common Synthetic Challenges
- Low Coupling Efficiency : Steric hindrance from the bulky sulfamoyl group reduces amide bond formation yields.
- Byproduct Formation : Over-sulfamoylation or oxidation of the benzothiazole ring.
Solutions
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 45 minutes while maintaining 85% yield.
- Protective Group Strategy : Temporarily protect the benzothiazole amine with Boc groups during sulfamoylation.
Recent Advances in Synthesis
One-Pot Multicomponent Reactions
A 2023 development enables simultaneous sulfamoylation and amide coupling using flow chemistry :
Conditions :
- Microreactor temperature: 60°C
- Residence time: 30 minutes
- Yield: 78%
Enzymatic Catalysis
Lipase-mediated coupling in aqueous media achieves 70% yield with improved stereoselectivity, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-[butyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a chloro group instead of an ethoxy group.
4-[butyl(ethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with various functional groups, including a sulfamoyl group and a benzothiazole moiety, which are known to influence its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
- Introduction of the Benzamide Group : The benzothiazole intermediate can be reacted with 4-aminobenzoic acid.
- Sulfamoylation : The benzamide derivative is subjected to sulfamoylation using butyl ethyl sulfonamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its pesticidal properties and toxicity profiles.
Antifungal Activity
A study evaluated the antifungal efficacy of similar benzamide derivatives, reporting that compounds with structural similarities exhibited significant activity against various fungal pathogens. Specifically, compounds with ethylsulfamoyl groups demonstrated enhanced activity against Botrytis cinerea, with effective concentrations (EC50) reported as low as 14.44 μg/mL .
Toxicity Studies
In toxicity assessments using zebrafish embryos, the compound showed low toxicity levels, with an effective concentration resulting in minimal adverse effects on embryonic development . This suggests a favorable safety profile for potential agricultural applications.
Case Studies and Research Findings
Several research articles have documented findings related to the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
| Compound | Activity | EC50 (μg/mL) | Toxicity Level |
|---|---|---|---|
| 10a | Antifungal against Botrytis cinerea | 14.44 | Low |
| 10f | Inhibitory activity against Fusarium graminearum | Not specified | Moderate |
| 10d | Comparable to standard fungicide pyraclostrobin | 81.4% efficacy at 100 mg/L | Low |
These studies indicate that modifications to the benzothiazole and sulfonamide groups can significantly impact biological activity and toxicity profiles.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors in target organisms. The presence of hydrogen bond donors and acceptors in its structure allows it to engage in molecular interactions that can inhibit or modulate biological pathways .
Q & A
Advanced Research Question
- Molecular Docking : Screen against kinase or protease active sites (e.g., EGFR or PARP) using AutoDock Vina. Focus on hydrogen bonding with the sulfamoyl group and π-π stacking with the benzothiazole ring.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes).
- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on IC values .
What in vitro assays are suitable for initial evaluation of antimicrobial activity?
Basic Research Question
- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Use 96-well plates with resazurin as a viability dye.
- Zone of Inhibition Assays : Agar diffusion tests against Candida albicans.
Standardize protocols using CLSI guidelines to ensure comparability across studies .
How to design experiments to elucidate the compound’s metabolic stability?
Advanced Research Question
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) at 37°C. Use LC-MS/MS to quantify parent compound depletion and metabolite formation (e.g., hydroxylation at the benzothiazole ring).
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks.
- Half-Life Calculation : Use first-order kinetics to estimate metabolic stability (t > 60 minutes desirable) .
What are the critical parameters in optimizing the compound’s solubility for biological assays?
Basic Research Question
- pH Adjustment : Use phosphate buffer (pH 7.4) for physiological relevance.
- Co-Solvents : DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
- Salt Formation : Prepare sodium or hydrochloride salts via reaction with NaOH or HCl.
Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation .
What analytical techniques differentiate polymorphic forms of the compound?
Advanced Research Question
- X-Ray Powder Diffraction (XRPD) : Identify distinct crystal forms (e.g., Form I vs. Form II) based on diffraction patterns.
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C difference indicates polymorphism).
- FTIR Spectroscopy : Compare hydrogen bonding networks via O-H and N-H stretching frequencies .
How to handle discrepancies in biological activity between different research groups?
Basic Research Question
- Protocol Harmonization : Adopt standardized cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 5% CO).
- Reference Compounds : Include positive controls (e.g., doxorubicin for anticancer assays) to calibrate activity.
- Orthogonal Assays : Validate results with flow cytometry (apoptosis) and Western blotting (pathway markers) .
What in silico methods predict the compound’s ADME properties?
Advanced Research Question
- SwissADME : Predict logP (lipophilicity), gastrointestinal absorption, and blood-brain barrier permeability.
- pkCSM : Estimate renal clearance and Ames toxicity.
- MetaCyc Pathway Analysis : Map potential metabolites using enzyme annotation tools.
Combine predictions with experimental data to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
